3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one
Overview
Description
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one is a derivative of methidathion, an organophosphate insecticide. This compound is known for its potent insecticidal properties and is used in various agricultural applications to control pests. The molecular formula of methidathion oxygen analog is C₆H₁₁N₂O₅PS₂ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methidathion oxygen analog involves the reaction of O,O-dimethyl phosphorodithioate with 5-methoxy-2-oxo-1,3,4-thiadiazol-3(2H)-ylmethyl. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of methidathion oxygen analog follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent form, methidathion.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Methidathion.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of organophosphates.
Biology: Investigated for its effects on various biological systems, including its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on cholinesterase enzymes.
Industry: Utilized in the development of new insecticidal formulations and pest control strategies.
Mechanism of Action
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one exerts its effects primarily through the inhibition of cholinesterase enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are crucial for the termination of nerve impulses across synaptic clefts. By inhibiting these enzymes, the compound disrupts normal nerve function, leading to the accumulation of acetylcholine and subsequent paralysis of the target pests .
Comparison with Similar Compounds
Methidathion: The parent compound, also an organophosphate insecticide.
Parathion: Another organophosphate with similar insecticidal properties.
Malathion: A widely used organophosphate insecticide with a similar mechanism of action.
Uniqueness: 3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one is unique due to its specific structural modifications, which enhance its insecticidal potency and stability. The presence of the oxygen atom in the thiadiazole ring differentiates it from other organophosphates, providing distinct reactivity and biological activity.
Properties
IUPAC Name |
3-(dimethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2O5PS2/c1-11-5-7-8(6(9)16-5)4-15-14(10,12-2)13-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYBBGONNNPOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C(=O)S1)CSP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N2O5PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058373 | |
Record name | Methidathion oxygen analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39856-16-1 | |
Record name | GS 13007 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methidathion oxygen analog | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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